Cas no 2172171-52-5 (3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid)

3-({5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an oxazole ring and a propanoic acid linker, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing modified amino acid residues into peptide chains, facilitating the study of structure-activity relationships. Its compatibility with standard SPPS protocols and stability under typical coupling conditions make it a reliable choice for researchers developing bioactive peptides or peptidomimetics. The product's purity and defined structure ensure reproducible results in synthetic applications.
3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid structure
2172171-52-5 structure
商品名:3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid
CAS番号:2172171-52-5
MF:C23H21N3O6
メガワット:435.429345846176
CID:6190748
PubChem ID:165510863

3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid
    • EN300-1552586
    • 3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
    • 2172171-52-5
    • インチ: 1S/C23H21N3O6/c27-20(28)9-10-24-22(29)21-19(32-13-26-21)11-25-23(30)31-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,24,29)(H,25,30)(H,27,28)
    • InChIKey: WAMVOMQQXNZTPJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1=C(C(NCCC(=O)O)=O)N=CO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 435.14303540g/mol
  • どういたいしつりょう: 435.14303540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 667
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 131Ų

3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1552586-250mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1552586-500mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
500mg
$3233.0 2023-09-25
Enamine
EN300-1552586-2500mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
2500mg
$6602.0 2023-09-25
Enamine
EN300-1552586-1000mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
1000mg
$3368.0 2023-09-25
Enamine
EN300-1552586-5000mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
5000mg
$9769.0 2023-09-25
Enamine
EN300-1552586-10000mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
10000mg
$14487.0 2023-09-25
Enamine
EN300-1552586-50mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
50mg
$2829.0 2023-09-25
Enamine
EN300-1552586-100mg
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
100mg
$2963.0 2023-09-25
Enamine
EN300-1552586-1.0g
3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)propanoic acid
2172171-52-5
1g
$0.0 2023-06-05

3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid 関連文献

3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acidに関する追加情報

Comprehensive Analysis of 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid (CAS No. 2172171-52-5)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid (CAS No. 2172171-52-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-oxazole-propanoic acid, is a derivative of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis. Its intricate molecular architecture, featuring an oxazole ring and a propanoic acid moiety, makes it a valuable intermediate in drug discovery and bioconjugation.

The Fmoc group in this compound is particularly noteworthy, as it is a cornerstone in solid-phase peptide synthesis (SPPS). Researchers frequently search for "Fmoc-protected amino acids" or "oxazole derivatives in drug design," reflecting the growing interest in this chemical space. The presence of the oxazole ring is another critical feature, as heterocyclic compounds like oxazoles are pivotal in medicinal chemistry due to their bioactivity and versatility. This aligns with trending topics such as "small molecule therapeutics" and "targeted drug delivery systems," which dominate current scientific discourse.

From a synthetic perspective, CAS No. 2172171-52-5 serves as a building block for more complex molecules. Its carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, and other pharmacophores. This adaptability is crucial for researchers exploring "click chemistry" or "biocompatible linkers," terms frequently queried in academic and industrial settings. Moreover, the compound's stability under mild conditions makes it suitable for applications in "proteomics" and "chemical biology," where precision and reliability are paramount.

The demand for 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid is also driven by its role in developing peptide-based therapeutics. With the rise of personalized medicine and biologics, peptides have emerged as a promising class of drugs. Searches for "peptide modification techniques" or "Fmoc deprotection methods" highlight the need for advanced tools like this compound. Its compatibility with automated synthesizers further enhances its utility, catering to labs focused on "high-throughput screening" and "combinatorial chemistry."

In addition to its pharmaceutical relevance, CAS No. 2172171-52-5 is also explored in material science. The Fmoc-oxazole hybrid structure can contribute to the design of supramolecular assemblies and bio-inspired materials. This intersects with popular queries like "self-assembling peptides" and "nanostructured biomaterials," underscoring its multidisciplinary appeal. The compound's ability to form stable conjugates with other biomolecules opens doors for innovations in "biosensing" and "drug delivery platforms."

Quality control and analytical characterization of 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid are critical for ensuring its efficacy. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify purity and structure. These methods align with the increasing emphasis on "QC in pharmaceutical manufacturing" and "analytical method validation," topics frequently searched by professionals in the field.

In summary, 3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid (CAS No. 2172171-52-5) is a multifaceted compound with broad applications in drug development, material science, and biotechnology. Its Fmoc-protected oxazole core and propanoic acid tail make it a versatile tool for researchers tackling challenges in "precision medicine" and "green chemistry." As scientific inquiries continue to evolve, this compound remains at the forefront of innovation, addressing both current and future needs in chemical research.

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